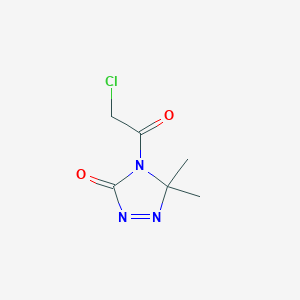
4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a chloroacetyl group attached to a triazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of chloroacetyl chloride with 5,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-one. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazolones.
Oxidation: Formation of triazolone oxides.
Reduction: Formation of hydroxylated triazolones.
Scientific Research Applications
4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, making the compound effective as an antimicrobial or antifungal agent .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloroacetyl)-5-methyl-4,5-dihydro-1H-1,2,4-triazol-3-one
- 4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-thione
Uniqueness
4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroacetyl group enhances its ability to form covalent bonds with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
130138-03-3 |
|---|---|
Molecular Formula |
C6H8ClN3O2 |
Molecular Weight |
189.6 g/mol |
IUPAC Name |
4-(2-chloroacetyl)-5,5-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C6H8ClN3O2/c1-6(2)9-8-5(12)10(6)4(11)3-7/h3H2,1-2H3 |
InChI Key |
ZEFPYAYKEDJTCF-UHFFFAOYSA-N |
SMILES |
CC1(N=NC(=O)N1C(=O)CCl)C |
Canonical SMILES |
CC1(N=NC(=O)N1C(=O)CCl)C |
Synonyms |
3H-1,2,4-Triazol-3-one, 4-(chloroacetyl)-4,5-dihydro-5,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


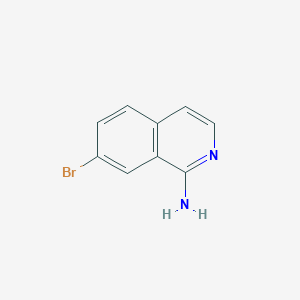
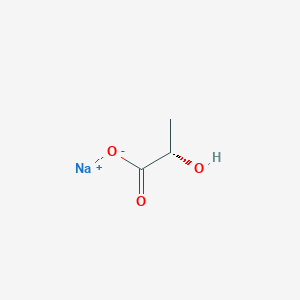
![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

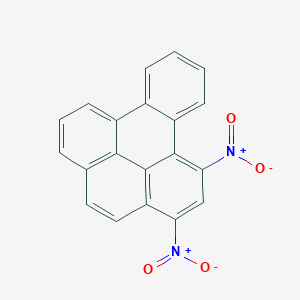
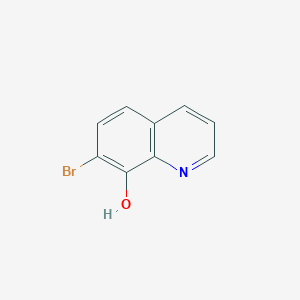
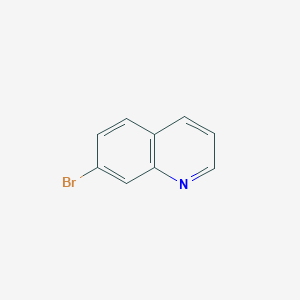
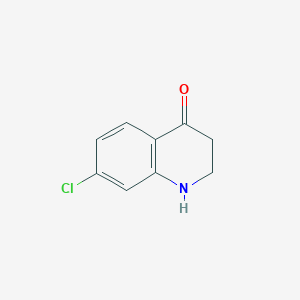

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)
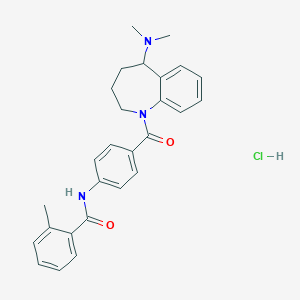
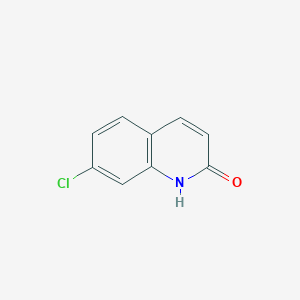
![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)
